4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S3/c19-11-8-17(5-6-18(11)13-14-4-7-22-13)24(20,21)10-3-1-2-9-12(10)16-23-15-9/h1-4,7H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDJMHJGPKSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=NSN=C32)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiadiazole Moiety: This can be achieved by cyclization reactions involving ortho-diamines and sulfur sources under oxidative conditions.
Sulfonylation: The benzothiadiazole intermediate is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Thiazole Formation: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.
Piperazine Coupling: Finally, the thiazole derivative is coupled with piperazine under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole moiety.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, the compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole Sulfonyl Derivatives
- 1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidine-2-carboxylic acid (CAS: 879405-88-6) Structural Differences: Replaces the piperazin-2-one ring with piperidine-2-carboxylic acid. Piperidine’s flexibility may alter binding kinetics compared to the rigid piperazin-2-one .
Piperazine/Thiazole Hybrids
- Compound 5i (): 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone Key Features: Contains a benzothiazole-piperazine backbone with triazole and ethanone linkers.
Thiadiazole vs. Oxadiazole Derivatives
- DTCPB (): 7-(4-(Di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile
- DTCPBO () : Oxadiazole analog of DTCPB
Physicochemical and Spectroscopic Properties
Biological Activity
The compound 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one (CAS Number: 2320543-81-3) is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 381.5 g/mol. The structure features a piperazine core substituted with a benzo[c][1,2,5]thiadiazole moiety and a thiazole group, which are known to enhance pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H11N5O3S |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 2320543-81-3 |
| Melting Point | Not available |
| Density | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiadiazole and thiazole rings, followed by the introduction of the piperazine moiety. Specific methodologies may vary, but recent studies have reported successful syntheses using conventional and microwave-assisted techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives containing similar scaffolds have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves induction of apoptosis and cell cycle arrest:
- Cell Lines Tested : MCF-7 and HepG2
- IC50 Values : Compounds with similar structures reported IC50 values ranging from to depending on structural modifications.
Anticonvulsant Properties
The compound's structural features suggest potential anticonvulsant activity. Studies on related thiadiazole derivatives have demonstrated their ability to delay seizure onset and reduce convulsion frequency in animal models:
- Protection Rate : Some derivatives provided up to 80% protection at specific dosages (e.g., ) against induced seizures.
Antimicrobial Activity
Compounds containing the thiadiazole moiety have exhibited antimicrobial properties against various pathogens. The presence of electron-withdrawing groups in the structure appears to enhance this activity.
The biological activities of the compound are attributed to several mechanisms:
- Apoptosis Induction : Increased Bax/Bcl-2 ratio leading to enhanced apoptotic signaling.
- Cell Cycle Arrest : Significant alterations in cell cycle phases were observed upon treatment with related compounds.
- Antioxidant Activity : Some derivatives displayed antioxidant properties that may contribute to their therapeutic efficacy.
Case Studies
Several case studies illustrate the effectiveness of this compound and its analogs:
-
Study A : Evaluated the anticancer activity against HepG2 cells with promising results indicating significant apoptosis induction.
- Findings : The compound caused a marked increase in caspase activity indicative of apoptosis.
-
Study B : Investigated anticonvulsant effects in rodent models showing significant reductions in seizure frequency compared to control groups.
- Results : The compound demonstrated a protective effect against chemically induced seizures.
Q & A
Q. Advanced
- Catalyst Screening : Palladium complexes (e.g., Pd(OAc)₂) improve coupling efficiency in sulfonylation steps.
- Microwave Assistance : Reduces reaction time (e.g., 6–9 hours → 1–2 hours) for cyclization steps.
- Buffered Conditions : Sodium acetate in acetic acid minimizes side reactions during heterocycle formation .
How to design stability studies under physiological conditions?
Q. Advanced
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Thermal Stability : Use TGA to identify decomposition thresholds (e.g., >200°C indicates suitability for high-temperature formulations).
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products with LC-MS .
What computational methods predict binding interactions with biological targets?
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina simulate binding to antimicrobial targets (e.g., bacterial gyrase).
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories.
- ADMET Prediction : Software like SwissADME evaluates solubility, bioavailability, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
